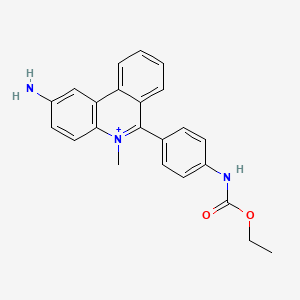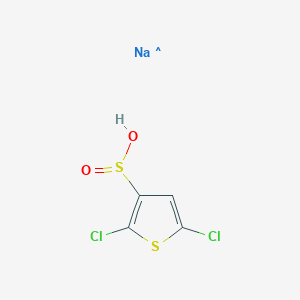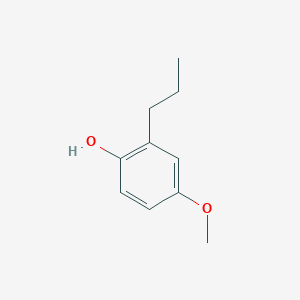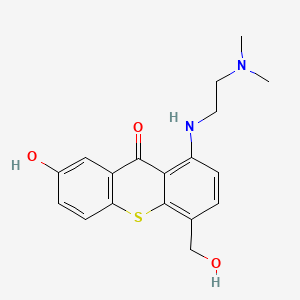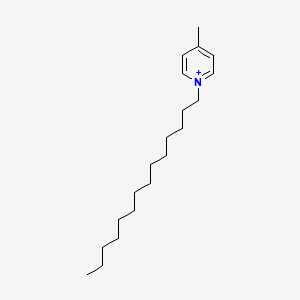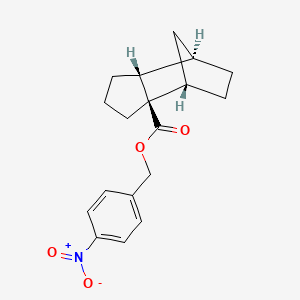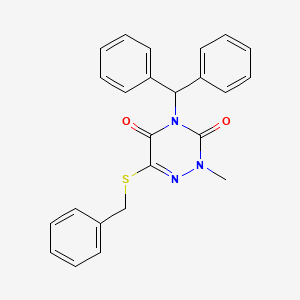
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is a complex organic compound that features a phosphinocarboxylic acid core with tert-butyloxymethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester typically involves the reaction of phosphinocarboxylic acid derivatives with tert-butyloxymethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction parameters, leading to more efficient and scalable production . The use of flow microreactors also enhances the safety and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The tert-butyloxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinocarboxylic acid derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism by which bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butyloxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phosphinocarboxylic acid core can undergo various transformations, facilitating its use in different chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyloxycarbonyl-protected amino acids: These compounds share the tert-butyloxymethoxy group and are used in peptide synthesis.
Phosphinocarboxylic acid derivatives: Similar core structure but with different substituents, leading to varied reactivity and applications.
Uniqueness
Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
157977-95-2 |
|---|---|
Fórmula molecular |
C14H25O9P |
Peso molecular |
368.32 g/mol |
Nombre IUPAC |
[2,2-dimethylpropanoyloxymethoxy(methoxycarbonyl)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H25O9P/c1-13(2,3)10(15)20-8-22-24(18,12(17)19-7)23-9-21-11(16)14(4,5)6/h8-9H2,1-7H3 |
Clave InChI |
LBYUETVDVFUNOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



